4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid
描述
4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrroloquinoxaline core with a carboxylic acid substituent at position 6. This structure combines a partially saturated pyrrole ring with a quinoxaline moiety, offering unique electronic and steric properties. The compound is commercially available in milligram to gram quantities (e.g., Santa Cruz Biotechnology catalog numbers sc-349661 and sc-349661A) . Its synthesis likely involves cyclization reactions similar to those reported for analogous pyrroloquinoxaline derivatives, such as propanedinitrile cyclization (ΔG≠ ≈ 26.6 kcal/mol) .
属性
IUPAC Name |
4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11-10-2-1-5-14(10)9-4-3-7(12(16)17)6-8(9)13-11/h3-4,6,10H,1-2,5H2,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCIRRSQEUVMSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=C(N2C1)C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008665-68-6 | |
| Record name | 4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
The synthesis of 4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid involves multiple steps, typically starting from readily available starting materials. The synthetic route often includes cyclization reactions and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
化学反应分析
4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and interactions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context of its use in research .
相似化合物的比较
Structural Features
The pyrroloquinoxaline scaffold is versatile, allowing modifications at positions 5 and 7. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., 4-fluorobenzyl ) may alter electronic density.
- Position 7 : Carboxylic acid derivatives (target compound) exhibit higher polarity than carbonitriles or esters, influencing solubility and reactivity.
Physicochemical Properties
Limited melting point data are available, but analogs like ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (structurally distinct but related) show melting points of 248–251°C . For pyrroloquinoxalines:
- Solubility : Carboxylic acid derivatives (e.g., target compound) are expected to have higher aqueous solubility than carbonitriles or esters due to ionizable groups.
- Stability : Cyclization kinetics (ΔG≠ ≈ 26.6 kcal/mol for similar compounds ) suggest moderate thermal stability, with substituents influencing reaction rates.
生物活性
4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid (CAS No. 1008665-68-6) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₂N₂O₃
- Molecular Weight : 232.24 g/mol
- CAS Number : 1008665-68-6
Biological Activity Overview
Research has highlighted various biological activities associated with this compound, particularly its antimicrobial and anticancer properties. The following sections provide detailed insights into these activities.
Antimicrobial Activity
A recent study evaluated the compound's effectiveness against Mycobacterium tuberculosis. The results indicated a minimum inhibitory concentration (MIC) of 1.25 μg/mL , demonstrating high antimycobacterial activity with low toxicity in vivo .
Table 1: Antimycobacterial Activity of this compound
| Compound | MIC (μg/mL) | Reference Drug | MIC (μg/mL) |
|---|---|---|---|
| 4-Oxo... | 1.25 | Rifampicin | 0.03 |
| Dioxidine | 10–16 |
This table summarizes the comparative effectiveness of the compound against standard reference drugs.
The mechanism by which this compound exerts its antimicrobial effects involves DNA damage and interference with metabolic pathways in bacteria. Whole-genomic sequencing of resistant M. smegmatis mutants revealed mutations in key genes that confer resistance to quinoxaline derivatives .
Anticancer Activity
In addition to its antibacterial properties, the compound has shown promising results in cancer research. A derivative of the quinoxaline family was found to exhibit potent antiproliferative activity against various cancer cell lines including HeLa and K562 .
Table 2: Antiproliferative Activity of Quinoxaline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Quinoxaline Derivative 13d | HeLa | 0.126 |
| SMMC-7721 | 0.071 | |
| K562 | 0.164 |
The data indicates that certain derivatives possess strong inhibitory effects on tumor cell proliferation.
Study on Antimycobacterial Efficacy
In a controlled study involving murine models infected with M. tuberculosis, the administration of the compound both orally and intraperitoneally was assessed for efficacy and toxicity. While it did not exhibit immediate efficacy across all doses tested, it showed no toxic effects in treated mice .
Study on Anticancer Properties
Another study investigated the binding interactions of quinoxaline derivatives at the colchicine binding site on tubulin, which is critical for cell cycle regulation. The tested compounds induced apoptosis and arrested the cell cycle at the G2/M phase .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid, and how can yield be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, cyclization of 2-aminobenzamide derivatives with 2-oxopentanedioic acid in ionic liquids (80°C) using iodine as a catalyst achieves high yields . Transition-metal-free strategies, such as cross-coupling of pyrrole rings followed by intramolecular cyclization, are also effective . To optimize yield, control reaction parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., 5–10 mol% iodine) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer : Use a combination of:
- 1H NMR : Confirm bicyclic structure and substituent positions (e.g., ketone at C4, carboxyl group at C7) .
- LCMS : Validate molecular weight (e.g., [M+H]+ peak at m/z 247.29 for related analogs) and purity (>99% achievable with optimized protocols) .
- HPLC : Monitor reaction progress and isolate intermediates using reverse-phase columns (C18, acetonitrile/water gradient) .
Q. How does the compound’s solubility influence experimental design in biological assays?
- Methodological Answer : The compound has limited aqueous solubility (12.7 µg/mL at pH 7.4) , necessitating solubilization strategies:
- Use DMSO as a stock solvent (≤0.1% final concentration to avoid cytotoxicity).
- For in vitro assays, employ surfactants (e.g., Tween-80) or cyclodextrins .
- Confirm solubility post-dilution via dynamic light scattering (DLS) to detect aggregation.
Advanced Research Questions
Q. What mechanisms underlie its reported enzyme inhibition, and how can contradictory activity data across studies be resolved?
- Methodological Answer : The compound inhibits enzymes (e.g., kinases, oxidoreductases) via competitive binding to ATP pockets or allosteric sites, as shown in molecular docking studies . Contradictions in IC50 values may arise from:
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of active-site residues .
- Cellular context : Differences in membrane permeability (logP ~1.5) affect intracellular concentrations .
- Resolution : Standardize assays using recombinant enzymes and control buffer composition (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2) .
Q. How can computational modeling predict its interactions with non-enzymatic targets (e.g., GPCRs)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s flexibility (rotatable bonds: 2) and docking into GPCR binding pockets (e.g., serotonin receptors) using software like AutoDock Vina .
- Pharmacophore Mapping : Identify critical features (e.g., ketone for H-bonding, carboxylate for ionic interactions) using Schrödinger’s Phase .
- Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
Q. What strategies mitigate variability in biological activity across synthesized batches?
- Methodological Answer : Batch variability often stems from:
- Stereochemical impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate the active (3aS)-enantiomer .
- Residual solvents : Quantify via GC-MS; limit DMF to <500 ppm per ICH guidelines .
- Solution : Implement QC protocols with NMR purity thresholds (e.g., >98% by integration) and bioactivity normalization to reference standards .
Data Analysis and Contradictions
Q. How should researchers interpret conflicting data on its anti-inflammatory vs. pro-apoptotic effects?
- Methodological Answer : Context-dependent effects may arise from:
- Dose dependence : Anti-inflammatory activity at low doses (IC50 ~10 µM) vs. apoptosis induction at high doses (>50 µM) due to ROS generation .
- Cell type specificity : Primary macrophages show TNF-α suppression, while cancer cells (e.g., HeLa) undergo caspase-3 activation .
- Resolution : Perform dose-response curves across cell lines and validate with siRNA knockdown of target pathways (e.g., NF-κB for inflammation) .
Q. What computational tools can reconcile discrepancies in predicted vs. observed solubility?
- Methodological Answer :
- COSMO-RS : Predicts solubility based on quantum chemical calculations; refine parameters using experimental data (e.g., 12.7 µg/mL at pH 7.4) .
- Hansen Solubility Parameters (HSP) : Compare HSP distances between the compound and solvents (e.g., DMSO δD=18.0, δP=16.0) to optimize co-solvents .
Pharmacological Development
Q. What in vitro-to-in vivo translation challenges are anticipated for this compound?
- Methodological Answer : Key challenges include:
- Metabolic stability : Test hepatic microsome clearance (e.g., human vs. rodent) with LC-MS/MS to identify vulnerable sites (e.g., ester hydrolysis) .
- Bioavailability : Low logD (~0.5) limits passive diffusion; consider prodrug strategies (e.g., methyl ester prodrugs ).
- Toxicity : Screen for hERG inhibition (patch-clamp assays) and genotoxicity (Ames test) .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Aqueous solubility (pH 7.4) | 12.7 µg/mL | |
| logP (predicted) | 1.5 | |
| Chiral purity threshold | >98% (3aS enantiomer) | |
| LCMS purity (optimized) | 99.06% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
